molecular formula C14H15NO4S B2692069 Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate CAS No. 539821-21-1

Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2692069
CAS No.: 539821-21-1
M. Wt: 293.34
InChI Key: CDWOSWSEVQAOSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the one , are synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of Pd-catalysis for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, “Methyl 3-amino-2-thiophenecarboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .

Scientific Research Applications

Genotoxic and Carcinogenic Potentials

Thiophene derivatives, including Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. Using in vitro and in silico methodologies, such as the Ames test and Comet assay, these compounds showed no positive response in mutagenicity tests and DNA damage was observed only at high concentrations. This research suggests the need for careful consideration of thiophene derivatives in pharmaceutical applications due to their potential toxic effects (Lepailleur et al., 2014).

Synthetic Chemistry Applications

The compound has been utilized in synthetic chemistry for the creation of new molecules. One study reported on the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a one-pot multicomponent protocol, demonstrating its utility in constructing complex thiophene-based structures with potential applications in materials science and organic electronics (S. N. Sahu et al., 2015).

Fluorescent Probes for Metal Ions and Amino Acids

Research on polythiophene-based conjugated polymers has shown that derivatives of thiophene, including those similar in structure to this compound, can serve as selective and sensitive fluorescent probes for detecting metal ions (like Hg2+ and Cu2+) and amino acids in aqueous solutions. These findings highlight the compound's relevance in developing sensors and diagnostics tools (Guo et al., 2014).

Antimicrobial Activity

Further investigations into thiophene derivatives have explored their antimicrobial properties. A study synthesizing novel 2-aminothiophene derivatives, including structures related to this compound, evaluated their activity against various bacterial strains. The research contributes to the search for new antimicrobial agents amid growing antibiotic resistance (Prasad et al., 2017).

Safety and Hazards

While specific safety and hazard information for “Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate” is not available, it’s worth noting that similar compounds, such as “Methyl 3-aminothiophene-2-carboxylate”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as “Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Properties

IUPAC Name

methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-17-10-5-4-8(6-11(10)18-2)9-7-20-13(12(9)15)14(16)19-3/h4-7H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWOSWSEVQAOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2N)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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